molecular formula C12H25Cl2N3O2 B2926863 tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride CAS No. 2061980-49-0

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride

Cat. No. B2926863
CAS RN: 2061980-49-0
M. Wt: 314.25
InChI Key: PZRALZLWTQGVNT-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2061980-49-0 . It has a molecular weight of 314.25 . The compound is typically stored at room temperature and is available in the form of white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23N3O2.2ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;;/h10,13H,4-9H2,1-3H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It is stored at room temperature .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structure, which includes both azetidine and piperazine moieties, allows for the creation of a wide range of bioactive molecules. For instance, modifications of the piperazine ring can lead to the development of compounds with potential antibacterial and antifungal properties .

Biological Evaluation

Due to its structural features, tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride can be used in biological evaluations. It can be incorporated into molecules designed for testing against a variety of microorganisms, contributing to the discovery of new antimicrobial agents .

Coordination Chemistry

The piperazine ring in the compound can act as a ligand, binding to metal ions in coordination complexes. This application is significant in the field of catalysis and materials science, where such complexes can be used for a variety of catalytic processes.

Enzyme Inhibition Studies

Researchers can utilize this compound in the study of enzyme inhibition. By modifying the piperazine or azetidine rings, scientists can create inhibitors that can help understand enzyme mechanisms or develop new drugs.

Chemical Synthesis and Modification

In chemical synthesis, the compound can be employed as a building block for the construction of more complex molecules. Its reactive sites make it suitable for various organic transformations, leading to the creation of novel compounds with potential applications in different fields .

Analytical Chemistry

The compound’s unique structure makes it a candidate for use in analytical chemistry as a standard or reagent. It can be used to calibrate instruments or as a reactant in the development of new analytical methods .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

properties

IUPAC Name

tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2.2ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;;/h10,13H,4-9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRALZLWTQGVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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